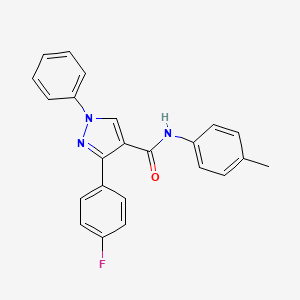
N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide (APBS) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APBS is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The mechanism of action of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the inhibition of the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of COX enzymes, leading to a reduction in the production of prostaglandins. Additionally, this compound has been found to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
实验室实验的优点和局限性
The advantages of using N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments include its well-studied synthesis method, its potential therapeutic applications, and its ability to inhibit the activity of COX enzymes. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and administration route of this compound for therapeutic applications have not yet been determined.
未来方向
There are several future directions for the study of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Another direction is to study the optimal dosage and administration route of this compound for therapeutic applications. Additionally, the development of this compound derivatives with improved potency and selectivity could lead to the development of more effective therapeutic agents. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with ammonia or amine in the presence of a base. The reaction yields this compound as a white crystalline solid. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.
科学研究应用
N-allyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-10-15-20(18,19)13-8-6-12(7-9-13)16-11-4-3-5-14(16)17/h2,6-9,15H,1,3-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSKFAZBBOIDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B4942673.png)
![N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4942674.png)
![3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4942681.png)


![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4942711.png)
![4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4942714.png)
![2-(benzyl{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4942724.png)

![N-[3-(4-chlorophenoxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B4942736.png)


![(2-aminoethyl)[4-(3,4-dichlorophenoxy)butyl]amine](/img/structure/B4942760.png)
![4-[(1-methyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B4942762.png)